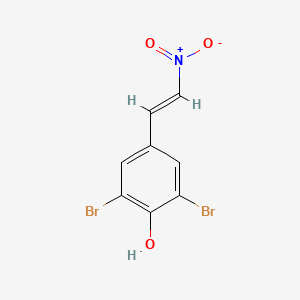
2,6-Dibromo-4-(2-nitroethenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-(2-nitroethenyl)phenol is an organic compound with the molecular formula C8H5Br2NO3 It is a derivative of phenol, characterized by the presence of two bromine atoms and a nitroethenyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(2-nitroethenyl)phenol typically involves the bromination of 4-(2-nitroethenyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-(2-nitroethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-(2-nitroethenyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-(2-nitroethenyl)phenol involves its interaction with specific molecular targets. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The bromine atoms contribute to the compound’s reactivity and ability to form covalent bonds with target molecules. These interactions can modulate various biochemical pathways and exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dibromo-4-nitrophenol
- 2,6-Dibromo-4-methylaniline
- 2,6-Dibromo-4-phenoxyphenol
Uniqueness
2,6-Dibromo-4-(2-nitroethenyl)phenol is unique due to the presence of both bromine atoms and a nitroethenyl group, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
82040-80-0 |
|---|---|
Fórmula molecular |
C8H5Br2NO3 |
Peso molecular |
322.94 g/mol |
Nombre IUPAC |
2,6-dibromo-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C8H5Br2NO3/c9-6-3-5(1-2-11(13)14)4-7(10)8(6)12/h1-4,12H/b2-1+ |
Clave InChI |
CTJGBTQBMJYEIT-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1Br)O)Br)/C=C/[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C(=C1Br)O)Br)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


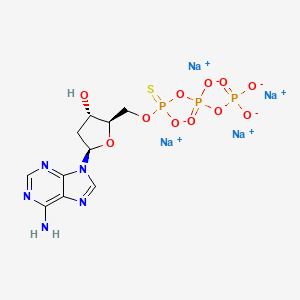

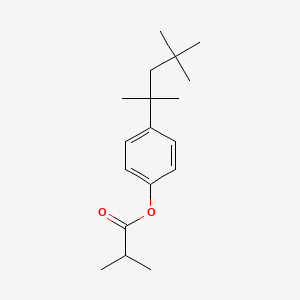
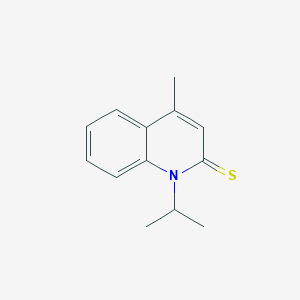

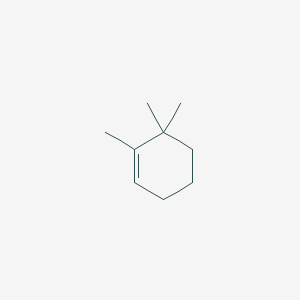
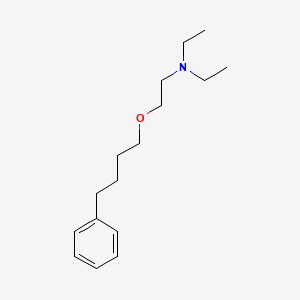
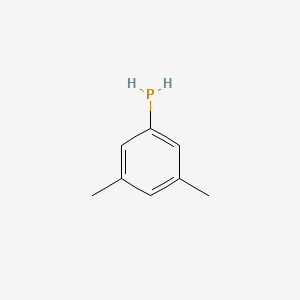
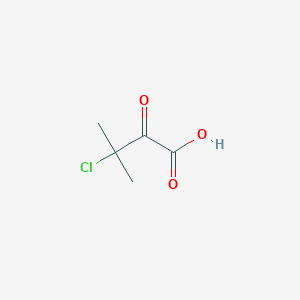
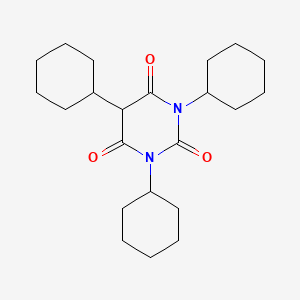
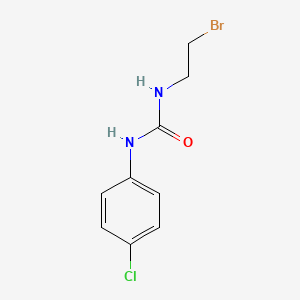

![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
![Phosphorous acid, bis(bicyclo[2.2.1]hept-5-en-2-ylmethyl) methyl ester](/img/structure/B13800045.png)
